![molecular formula C9H11N3O B14167003 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by its fusion with a pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound .
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and as a probe to understand cellular processes.
Medicine: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition can disrupt downstream signaling pathways, leading to effects such as reduced cell proliferation and migration .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- can be compared with other pyrrolopyridine derivatives. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit similar biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Conclusion
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-13-5-8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
PBIXGSYVMDNMKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=CC(=CN=C2N1)N |
Origin of Product |
United States |
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